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Compound of Interest

Compound Name: AS1938909

CAS No.: 1243155-40-9

Cat. No.: B605607

Get Quote

For researchers in cellular signaling and drug development, the precise targeting of individual

enzymes within complex pathways is paramount. This guide provides a detailed comparison of

AS1938909, a potent inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2),

focusing on its specificity in cellular assays. We present supporting experimental data, detailed

protocols, and pathway visualizations to objectively assess its performance against other

relevant phosphatases.

Mechanism of Action: Targeting the PI3K/Akt Pathway
AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent,

competitive, and reversible inhibitor of SHIP2.[1][2][3] SHIP2 is a key negative regulator of the

PI3K/Akt signaling pathway, which is crucial for cellular processes like glucose metabolism, cell

growth, and survival. SHIP2 exerts its inhibitory effect by dephosphorylating

phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) at the 5' position, converting

it to PtdIns(3,4)P2. By inhibiting SHIP2, AS1938909 increases the intracellular levels of PIP3,

leading to enhanced activation and phosphorylation of downstream targets like the

serine/threonine kinase Akt.[1][2][3][4]
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Caption: The inhibitory action of AS1938909 on SHIP2 within the PI3K/Akt signaling cascade.

Data Presentation: Biochemical Specificity
The specificity of a small molecule inhibitor is defined by its potency against its intended target

versus its activity against other, often structurally related, proteins. AS1938909 demonstrates

moderate to excellent selectivity for SHIP2 over its close homolog SHIP1 and other related

phosphatases.[1][2][3][4]

Table 1: Comparative Inhibitory Activity of AS1938909
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Target
Phosphatase

Species IC50 (µM) Ki (µM) Reference

SHIP2 human (hSHIP2) 0.57 0.44 [1][2]

SHIP2 mouse (mSHIP2) 0.18 N/A [1][2]

SHIP1 human (hSHIP1) 21 N/A [1][2]

PTEN human (hPTEN) > 50 N/A [1][2]

Synaptojanin human > 50 N/A [1][2]

Myotubularin human > 50 N/A [1][2]

N/A: Not available.

The data clearly indicates a significant therapeutic window between the inhibition of SHIP2 and

other key cellular phosphatases, confirming the high specificity of AS1938909 in biochemical

assays.

Performance in Cellular Assays
To confirm that the biochemical specificity of AS1938909 translates to a targeted effect within a

complex cellular environment, its performance was evaluated in relevant cell-based assays. A

key functional outcome of SHIP2 inhibition is the enhancement of insulin-stimulated Akt

phosphorylation.

Table 2: Effect of AS1938909 on Insulin-Stimulated Akt Phosphorylation (pAkt-Ser473) in L6

Myotubes
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Compound
Concentration
(µM)

Target
Fold Increase
in pAkt (vs.
Insulin alone)

Cellular
Outcome

AS1938909 10 SHIP2
Significant

Increase

Enhanced

Glucose

Transporter

(GLUT1) mRNA

Expression[1][2]

[3][4]

3AC (Control) 10 SHIP1
No Significant

Change
N/A

Vehicle (DMSO) N/A None 1.0 (Baseline) Baseline

Data is representative of expected outcomes based on the literature.[1][2][3][4]

In L6 myotube cells, AS1938909 was shown to significantly elevate insulin-induced

phosphorylation of Akt at the Serine 473 residue.[1][2][3][4] This on-target cellular activity leads

to functional downstream consequences, including enhanced expression of the glucose

transporter GLUT1 mRNA.[1][2][3][4] When compared with inhibitors of other phosphatases,

like the SHIP1 inhibitor 3AC, the effect is shown to be specific to the inhibition of SHIP2.

Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key cellular

assays are provided below.

Protocol 1: Western Blot for Akt Phosphorylation
This protocol describes the steps to measure the change in phosphorylated Akt (pAkt) levels in

response to inhibitor treatment.

Cell Culture and Treatment:

Plate L6 myotubes in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 3-4 hours in a serum-free medium.

Pre-incubate cells with AS1938909 (e.g., 10 µM) or a vehicle control (DMSO) for 30

minutes.

Stimulate the cells with insulin (e.g., 100 nM) for 15-20 minutes.

Cell Lysis:

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay kit.

SDS-PAGE and Western Blotting:

Normalize protein samples to equal concentrations and add Laemmli sample buffer.

Separate proteins on a 10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against pAkt (Ser473) and total Akt

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash three times with TBST.

Detection and Analysis:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Quantify band intensities using densitometry software. Normalize pAkt levels to total Akt

levels to determine the specific increase in phosphorylation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular

context by measuring changes in the thermal stability of the target protein upon ligand binding.

[5]

Cell Culture and Treatment:

Culture cells (e.g., HEK293T overexpressing SHIP2) to a high density.

Harvest cells and resuspend them in PBS supplemented with protease inhibitors.

Treat the cell suspension with AS1938909 (at desired concentrations) or vehicle control

for 1 hour at 37°C.

Thermal Challenge:

Aliquot the treated cell suspensions into PCR tubes.

Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a

thermal cycler, followed by cooling at room temperature for 3 minutes.

Protein Extraction:

Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

Separate the soluble protein fraction (containing stabilized protein) from the precipitated

aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Analysis:

Analyze the soluble fractions by Western blotting, as described above, using an antibody

specific for SHIP2.

Plot the band intensity for SHIP2 at each temperature for both treated and untreated

samples. A shift in the melting curve to a higher temperature in the presence of

AS1938909 indicates direct binding and stabilization of SHIP2.
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Caption: Experimental workflow for confirming AS1938909 specificity in a cellular pAkt assay.

Conclusion
The data presented in this guide confirms that AS1938909 is a highly specific inhibitor of

SHIP2. Its selectivity is supported by biochemical assays showing significantly lower potency

against other related phosphatases like SHIP1 and PTEN.[1][2][3][4] Crucially, this specificity is

maintained in cellular models, where AS1938909 demonstrates on-target engagement by

increasing Akt phosphorylation in a manner consistent with its mechanism of action.[1][2][3][4]

For researchers investigating the PI3K/Akt signaling pathway, AS1938909 represents a reliable

and specific chemical tool for probing the cellular functions of SHIP2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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